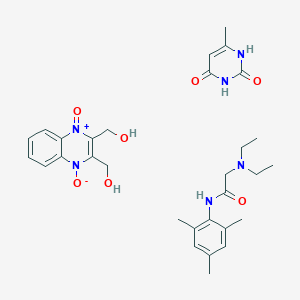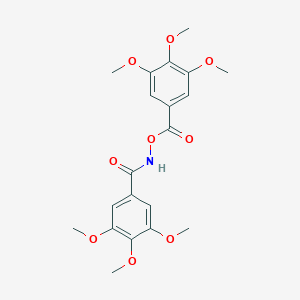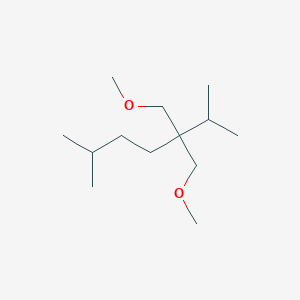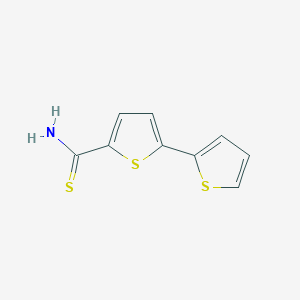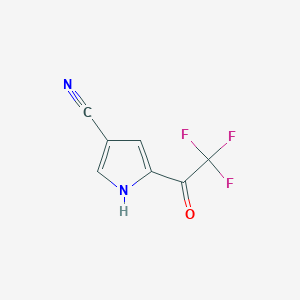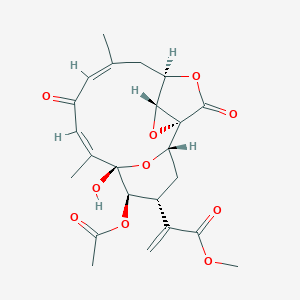
Bipinnatolide E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bipinnatolide E is a natural compound that is isolated from the marine sponge, Sarcophyton glaucum. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of Bipinnatolide E is not fully understood, but it is believed to involve the inhibition of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Bipinnatolide E may also interact with ion channels and receptors, leading to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Bipinnatolide E has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis. Bipinnatolide E has been shown to improve memory and cognitive function in animal models, and to protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Bipinnatolide E has several advantages for lab experiments. It is a natural compound, which makes it easier to obtain and study compared to synthetic compounds. It has also been extensively studied, and its biological activities are well-established. However, Bipinnatolide E also has some limitations. It is a complex molecule, which makes its synthesis challenging. It is also difficult to obtain large quantities of the compound, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Bipinnatolide E. One area of interest is the development of analogs and derivatives of the compound, which may have improved pharmacological properties. Another area of interest is the study of the compound's effects on other signaling pathways and biological processes. Finally, the potential use of Bipinnatolide E as a therapeutic agent in humans should be explored further, with a focus on its safety and efficacy.
Méthodes De Synthèse
Bipinnatolide E is a complex natural product, and its synthesis requires a multi-step process. The first step involves the synthesis of the core structure, which is achieved through a combination of Diels-Alder and Michael addition reactions. The second step involves the installation of the side chain, which is achieved through a series of functional group transformations. The final step involves the removal of protecting groups and purification of the compound.
Applications De Recherche Scientifique
Bipinnatolide E has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have neuroprotective effects and to improve cognitive function. Bipinnatolide E has been tested in various in vitro and in vivo models, and has shown promising results.
Propriétés
Numéro CAS |
134455-99-5 |
|---|---|
Nom du produit |
Bipinnatolide E |
Formule moléculaire |
C23H26O10 |
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate |
InChI |
InChI=1S/C23H26O10/c1-10-6-14(25)8-11(2)23(28)18(30-13(4)24)15(12(3)20(26)29-5)9-17(32-23)22-19(33-22)16(7-10)31-21(22)27/h6,8,15-19,28H,3,7,9H2,1-2,4-5H3/b10-6-,11-8-/t15-,16-,17+,18-,19-,22-,23+/m1/s1 |
Clé InChI |
LLTUVULYEDWJJW-MPGZMISHSA-N |
SMILES isomérique |
C/C/1=C/C(=O)/C=C(\[C@]2([C@@H]([C@H](C[C@H](O2)[C@]34[C@H](O3)[C@@H](C1)OC4=O)C(=C)C(=O)OC)OC(=O)C)O)/C |
SMILES |
CC1=CC(=O)C=C(C2(C(C(CC(O2)C34C(O3)C(C1)OC4=O)C(=C)C(=O)OC)OC(=O)C)O)C |
SMILES canonique |
CC1=CC(=O)C=C(C2(C(C(CC(O2)C34C(O3)C(C1)OC4=O)C(=C)C(=O)OC)OC(=O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)
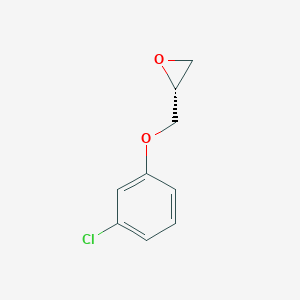
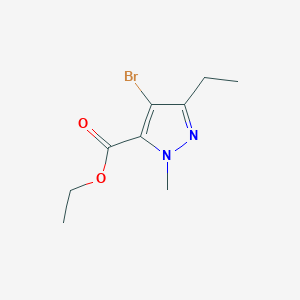
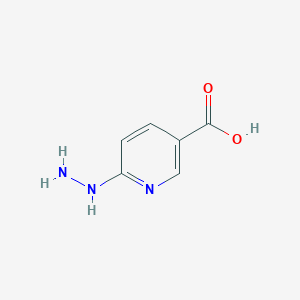
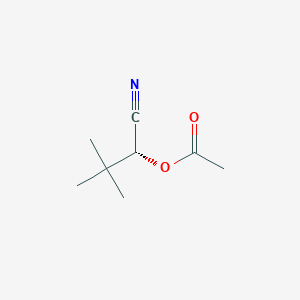
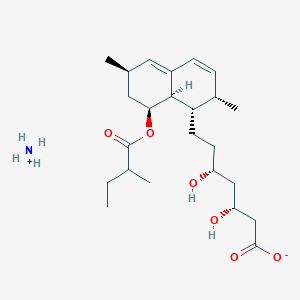
![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)
![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)
